2,3-Dichloro-4-fluoromandelic acid
Description
2,3-Dichloro-4-fluoromandelic acid is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid), characterized by chlorine atoms at the 2- and 3-positions and a fluorine atom at the 4-position of the benzene ring. Its structure combines a hydroxyphenylacetic acid backbone with electron-withdrawing substituents (Cl and F), which influence its physicochemical properties and reactivity. While specific data on this compound are absent in the provided evidence, mandelic acid derivatives are generally employed in pharmaceutical synthesis, chiral resolution, and as intermediates in organic chemistry due to their stereochemical properties and functional group versatility.
Properties
CAS No. |
1806317-30-5 |
|---|---|
Molecular Formula |
C8H5Cl2FO3 |
Molecular Weight |
239.02 g/mol |
IUPAC Name |
2-(2,3-dichloro-4-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5Cl2FO3/c9-5-3(7(12)8(13)14)1-2-4(11)6(5)10/h1-2,7,12H,(H,13,14) |
InChI Key |
MFJHNVASMXDUNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
2,3-Dichloro-4-fluorobenzoic acid (CAS 154257-76-8)
- Structure : Aromatic carboxylic acid with Cl (2,3-positions) and F (4-position) substituents.
- Formula : C₇H₃Cl₂FO₂ .
- Applications : Used as a building block in agrochemicals, pharmaceuticals, and polymer synthesis.
2,3-Dichloro-4-fluoromandelic Acid (Hypothetical Comparison)
- Structure : Mandelic acid derivative with the same Cl/F substituents but an additional α-hydroxyacetic acid group.
- Formula : Likely C₈H₅Cl₂FO₃ (inferred from mandelic acid: C₈H₈O₃ + Cl₂F substituents).
- Key Properties : Expected to exhibit lower acidity (pKa ~3–4) than benzoic acid derivatives due to the weaker acidity of α-hydroxy acids. Enhanced solubility in polar solvents compared to benzoic acid analogs because of the hydroxyl group.
- Applications: Potential use in enantioselective synthesis or as a chiral resolving agent.
Comparative Data Table
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